molecular formula C14H17BrO B8738004 7-Bromo-2-(tert-butyl)-3,4-dihydronaphthalen-1(2H)-one

7-Bromo-2-(tert-butyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B8738004
M. Wt: 281.19 g/mol
InChI Key: JMTHKRVZPKXSOW-UHFFFAOYSA-N
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Patent
US08487103B2

Procedure details

step a—A solution of (7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane (6.85 g, 11.5 mmol, CASRN 309929-09-7) and DCM (23.0 mL) was cooled to −40° C. 2-Chloro-2-methylpropane (1.12 g, 1.32 mL, 12.1 mmol) was added and the solution stirred under nitrogen. A solution of TiCl4 (2.19 g, 1.27 mL, 11.5 mmol) in DCM (6 mL) was added dropwise while maintaining the solution at −40° C. Soon after addition was complete TLC indicated ca. 50% conversion. The reaction was stirred at RT over the weekend then poured onto ice. The mixture was partitioned between EtOAc and H2O and aqueous layer was neutralized with satd. aq. NaHCO3. The mixture was filtered through a plug of celite to a remove chunky white precipitate. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. The crude product was applied to a hexane equilibrated SiO2 column and eluted with an EtOAc/hexane gradient (0 to 5% EtOAc) to afford 3.26 g (quantitative) of 7-bromo-2-tert-butyl-3,4-dihydro-2H-naphthalen-1-one (109) a yellow solid.
Name
(7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane
Quantity
6.85 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.27 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]=[C:9]2[O:12][Si](C)(C)C)=[CH:4][CH:3]=1.Cl[C:18]([CH3:21])([CH3:20])[CH3:19]>C(Cl)Cl.Cl[Ti](Cl)(Cl)Cl>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([C:18]([CH3:21])([CH3:20])[CH3:19])[C:9]2=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
(7-bromo-3,4-dihydronaphthalen-1-yloxy)trimethylsilane
Quantity
6.85 g
Type
reactant
Smiles
BrC1=CC=C2CCC=C(C2=C1)O[Si](C)(C)C
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.32 mL
Type
reactant
Smiles
ClC(C)(C)C
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.27 mL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the solution stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Soon after addition
STIRRING
Type
STIRRING
Details
The reaction was stirred at RT over the weekend
ADDITION
Type
ADDITION
Details
then poured onto ice
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between EtOAc and H2O and aqueous layer
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of celite to a remove chunky white precipitate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with an EtOAc/hexane gradient (0 to 5% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CCC(C(C2=C1)=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.26 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.